
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride
Overview
Description
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is a chemical compound with the molecular formula C5H7N2O2SCl and a molecular weight of 194.64 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
It has been used in the derivatization of estrogens for detection in environmental samples .
Mode of Action
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is used in a derivatization reaction that significantly increases the mass spectrometric signal of analytes . This allows for the confirmation of these analytes even in a complicated matrix .
Pharmacokinetics
Its use in derivatization reactions suggests that it may have a significant impact on the bioavailability of certain compounds .
Result of Action
The result of the action of this compound is an increase in the mass spectrometric signal of analytes, allowing for their confirmation even in a complicated matrix . This has been particularly useful in the detection of estrogens in environmental samples .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the derivatization reaction it is involved in can be affected by the composition of the matrix in which it is performed . .
Biochemical Analysis
Biochemical Properties
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride plays a significant role in biochemical reactions as a derivatizing agent. It interacts with various enzymes, proteins, and other biomolecules to enhance their detection and analysis . For instance, it has been used in the derivatization of estrogens, significantly increasing the mass spectrometric signal of analytes and providing distinctive fragmentation for their confirmation even in complex matrices . The compound’s ability to form stable derivatives with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying the chemical structure of biomolecules, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its derivatizing action can alter the activity of enzymes and proteins, leading to changes in metabolic pathways and cellular responses. The compound’s impact on cellular processes underscores its importance in biochemical studies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a derivatizing agent, forming covalent bonds with target molecules, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression and alterations in cellular function. The compound’s ability to modify biomolecules at the molecular level is crucial for its role in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design . Studies have shown that it remains stable under specific storage conditions, but its long-term effects on cellular function need to be carefully monitored. The temporal dynamics of its action are essential for understanding its full impact in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively enhance the detection of biomolecules . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage-dependent effects is critical for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modify biomolecules . Its derivatizing action can influence metabolic flux and metabolite levels, providing insights into cellular metabolism. The compound’s role in metabolic pathways underscores its utility in biochemical analysis and research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, impacting its overall activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical studies.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its localization can influence its activity and function, making it important to study its subcellular distribution in detail. The compound’s ability to target specific cellular compartments enhances its utility in biochemical research.
Preparation Methods
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can be synthesized through several routes. One common method involves the reaction of 1,2-dimethylimidazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulphonyl chloride derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulphonyl chloride group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines and alcohols.
Major Products: The primary products formed depend on the nature of the nucleophile used in the substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₅H₇N₂O₂SCl
Molecular Weight : 194.64 g/mol
CAS Number : 849351-92-4
The compound features a dimethylimidazole core with a sulphonyl chloride functional group, which is critical for its reactivity and biological interactions.
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : It is utilized as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of various derivatives through substitution reactions.
- Derivatization Agent : The compound is employed in the derivatization of small molecules to improve their detection in mass spectrometry. This application is particularly useful in environmental analysis for detecting estrogens and other trace compounds .
-
Biology
- Modification of Biomolecules : In biochemical research, this compound modifies proteins and peptides to study their functions and interactions. This modification can influence cellular signaling pathways and gene expression .
- Cellular Effects : The compound interacts with various enzymes and proteins, enhancing their detection and analysis in complex biological matrices .
-
Medicine
- Therapeutic Agent Development : It plays a role in synthesizing potential therapeutic agents, including enzyme inhibitors and receptor modulators. The ability to modify biomolecules allows researchers to explore new drug candidates .
- Analytical Applications : Its use in mass spectrometry facilitates the identification of low-abundance compounds in biological samples, aiding in drug development and biomarker discovery.
- Industry
Data Table: Comparison with Similar Compounds
Compound Name | Structure Type | Key Application |
---|---|---|
This compound | Sulphonyl Chloride | Derivatization agent for mass spectrometry |
1,2-Dimethyl-1H-imidazole-5-carbaldehyde | Aldehyde | Building block for pharmaceuticals |
1,2-Dimethyl-5-chlorosulfonylimidazole | Sulfonyl Chloride | Similar reactivity; used in synthetic applications |
Case Study 1: Environmental Analysis
A study demonstrated the effectiveness of this compound in detecting estrogens in environmental samples. The compound was used as a derivatizing agent to enhance the mass spectrometric signal of these low-abundance compounds, leading to improved detection limits compared to traditional methods.
Case Study 2: Biochemical Modification
In another research project, the compound was utilized to modify peptides for studying their interactions with cellular receptors. The modifications allowed researchers to elucidate signaling pathways involved in cancer progression, highlighting its importance in biomedical research .
Case Study 3: Pharmaceutical Development
A recent investigation focused on synthesizing new enzyme inhibitors using this compound as a key intermediate. The resulting compounds showed promising activity against specific targets related to metabolic diseases, indicating potential therapeutic applications .
Comparison with Similar Compounds
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can be compared with other sulphonyl chloride derivatives, such as:
1,2-Dimethyl-1H-imidazole-5-carbaldehyde: This compound has a similar imidazole core but differs in the functional group attached to the ring.
1,2-Dimethyl-5-chlorosulfonylimidazole: Another closely related compound with similar reactivity but different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and reactivity, making it suitable for particular synthetic applications and research purposes .
Biological Activity
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride (CAS No. 849351-92-4) is a sulphonyl chloride derivative with significant applications in biochemical analysis and synthetic chemistry. Its unique structure allows it to function as a derivatizing agent, enhancing the detection of biomolecules in various analytical techniques. This article explores its biological activity, mechanisms of action, and implications in research and industry.
- Molecular Formula : C₅H₇N₂O₂SCl
- Molecular Weight : 194.64 g/mol
- Structure : The compound features a dimethylimidazole core with a sulphonyl chloride functional group, which is critical for its reactivity and biological interactions.
This compound primarily acts as a derivatizing agent in mass spectrometry (MS) applications. Its mechanism includes:
- Target Interaction : It forms covalent bonds with various biomolecules, enhancing their mass spectrometric signal, which is crucial for detecting low-abundance compounds in complex matrices such as environmental samples and biological fluids .
- Biochemical Modulation : The compound modifies the chemical structure of target molecules, influencing cellular signaling pathways and gene expression.
Cellular Effects
The compound affects various cellular processes:
- Cell Signaling : It can alter the activity of enzymes and proteins by modifying their structure, leading to changes in cellular metabolism and signaling pathways .
- Gene Expression : By influencing the chemical environment of cells, it can modulate gene expression patterns relevant to growth, differentiation, and apoptosis .
Dosage Effects
Research indicates that the biological effects of this compound are dose-dependent:
- Low Doses : At lower concentrations, it may enhance biomolecule detection without significant toxicity.
- High Doses : Increased concentrations can lead to cytotoxic effects, necessitating careful dosage management in experimental setups .
Applications in Research
This compound has been employed in various scientific contexts:
- Analytical Chemistry : It is widely used for the derivatization of steroids and other hormones to improve quantification accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods .
- Environmental Studies : The compound has been utilized to detect estrogenic compounds in water samples through enhanced analytical sensitivity .
Case Studies
-
Quantification of Steroids :
A study developed an LC-HRMS/MS method using this compound for quantifying steroid hormones in serum samples. The derivatization significantly improved the detection limits and precision of the analysis . -
Endocrine Disruptor Detection :
In research assessing endocrine disruptors in aquatic environments, this compound facilitated the detection of estrogenic chemicals by enhancing their ionization efficiency during mass spectrometric analysis .
Comparison with Similar Compounds
Compound Name | Structure Type | Key Application |
---|---|---|
1,2-Dimethyl-1H-imidazole-5-carbaldehyde | Imidazole derivative | Building block for pharmaceuticals |
1,2-Dimethyl-5-chlorosulfonylimidazole | Sulfonyl derivative | Similar reactivity but different applications |
Properties
IUPAC Name |
2,3-dimethylimidazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAULHCBIEFNHJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849351-92-4 | |
Record name | 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride used in estrogen detection?
A: Estrogens are notoriously difficult to detect in trace amounts due to their low natural abundance and inherently weak ionization during mass spectrometry analysis. this compound acts as a derivatizing agent, reacting with estrogens to form derivatives with enhanced ionization properties. This derivatization significantly increases the mass spectrometric signal of the analytes, allowing for their detection even at extremely low concentrations. []
Q2: How does this compound improve the identification of estrogens?
A: Beyond simply enhancing signal strength, the derivatization process with this compound provides another crucial benefit: distinctive fragmentation patterns. When the estrogen derivatives are subjected to tandem mass spectrometry (MSn), they break down in unique ways, generating characteristic fragment ions. These unique fragmentation patterns act as "fingerprints," allowing for the reliable identification and confirmation of specific estrogens, even within complex sample matrices. []
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